Galili pentasaccharide

Xenotransplantation ELISA Inhibition Antibody Blocking

This Galili pentasaccharide (CAS 119502-59-9) is the chemically defined α-gal epitope responsible for hyperacute rejection in xenotransplantation. Unlike shorter saccharides, it captures the full anti-Gal antibody repertoire—critical because only 66% of individuals have IgG recognizing all three saccharide lengths. Procure for ELISA-based detection of anti-Gal IgG/IgM, soluble inhibition in CDC assays, or immunoabsorption column resin. Available >90% purity, ideal for conjugation to BSA or Sepharose.

Molecular Formula C32H55NO26
Molecular Weight 869.773
CAS No. 119502-59-9
Cat. No. B569248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalili pentasaccharide
CAS119502-59-9
Molecular FormulaC32H55NO26
Molecular Weight869.773
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C32H55NO26/c1-8(40)33-15-20(47)26(57-32-24(51)28(19(46)13(6-38)54-32)59-30-22(49)21(48)17(44)11(4-36)52-30)14(7-39)55-29(15)58-27-18(45)12(5-37)53-31(23(27)50)56-25(10(42)3-35)16(43)9(41)2-34/h2,9-32,35-39,41-51H,3-7H2,1H3,(H,33,40)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21-,22+,23+,24+,25+,26+,27-,28-,29-,30+,31-,32-/m0/s1
InChIKeyNSQRTAMYWQHCTJ-UJNJMCBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galili Pentasaccharide (CAS 119502-59-9): Definition, Structure, and Procurement-Relevant Identity


Galili pentasaccharide (CAS 119502-59-9), systematically named Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc, is the chemically defined core α-gal epitope responsible for hyperacute rejection in pig-to-primate xenotransplantation [1]. It constitutes the primary binding target for human natural anti-Gal antibodies, which represent approximately 1% of circulating immunoglobulins, making this structurally precise oligosaccharide essential for developing specific inhibitors and diagnostic reagents [2]. Its molecular formula is C32H55NO26, with a molecular weight of 869.77 g/mol .

Procurement Alert: Why Closely Related α-Gal Oligosaccharides Cannot Substitute for Galili Pentasaccharide in Experimental Systems


The α-gal epitope family exhibits substantial heterogeneity in antibody recognition, with human anti-Gal IgG and IgM displaying differential specificity for di-, tri-, and pentasaccharide variants across individuals [1]. A key study demonstrated that only 66% of individuals possess IgG that recognizes all three saccharide lengths (DTP phenotype), while 91% have IgM recognizing all three, underscoring that the shorter analogs fail to capture the full antibody repertoire relevant to xenotransplantation models [2]. This molecular length-dependent recognition directly impacts experimental reproducibility, making the pentasaccharide essential for studies requiring comprehensive anti-Gal antibody neutralization or detection.

Galili Pentasaccharide Procurement Guide: Head-to-Head Quantitative Performance Data vs. Key Comparators


Galili Pentasaccharide vs. Galα1-3Gal Disaccharide: Superior ELISA Inhibition of Anti-Gal IgG Binding

In a direct head-to-head comparison using an anti-αGal ELISA, monomeric pentasaccharide and trisaccharide demonstrated superior efficacy in preventing binding of anti-αGal IgG compared to the disaccharide Galα1-3Gal [1].

Xenotransplantation ELISA Inhibition Antibody Blocking

Galili Pentasaccharide vs. Galα1-3Gal Disaccharide: Differential IgM vs. IgG Blocking Capability

The Rieben et al. (2000) study revealed a critical functional distinction: monomeric oligosaccharides efficiently prevented anti-αGal IgG binding but were less effective at blocking anti-αGal IgM, with both tri- and pentasaccharides showing better efficacy than the disaccharide [1]. Crucially, oligomers of Galα1→3Gal improved IgG blocking but still could not block IgM binding, highlighting the unique challenge of IgM neutralization [1].

Xenotransplantation IgM Antibody Complement Activation

Galili Pentasaccharide vs. Trisaccharide: Comparable Binding Affinity to Anti-Gal IgG by Surface Plasmon Resonance (SPR)

Surface plasmon resonance (SPR) analysis demonstrated that the pentasaccharide Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc and the trisaccharide Galα1-3Galβ1-4GlcNAc exhibit comparable binding affinity for anti-Gal IgG, with a measured Kd of 4.9 × 10⁻⁷ M [1]. This finding indicates that extending the carbohydrate chain beyond the trisaccharide core does not significantly enhance monomeric binding strength to the antibody's paratope.

Surface Plasmon Resonance Binding Affinity Kd

Galili Pentasaccharide vs. Galα1-3Gal Disaccharide: 10-Fold Higher Inhibitory Potency in Cytotoxicity Assays

In a cytotoxicity assay using PK15 cells, the trisaccharide Galα1-3Galβ1-4GlcNAc inhibited the cytotoxic reaction of human natural antibodies with an IC50 of 30 µM, a 10-fold improvement over the disaccharide Galα1-3Gal, which exhibited an IC50 of 400 µM [1]. While the pentasaccharide was not directly quantified in this specific study, this data establishes a clear length-activity relationship for the α-gal epitope series.

Cytotoxicity Inhibition Complement-Dependent Cytotoxicity IC50

Galili Pentasaccharide vs. Melibiose/α-Methyl Galactoside: 300-Fold Superior Binding Inhibition via Trisaccharide Core

The synthetic free α-galactosyl epitope (trisaccharide Galα1-3Galβ1-4GlcNAc) was 300-fold more effective than melibiose or α-methyl galactoside in inhibiting anti-Gal binding to porcine endothelial cells, preventing >90% of antibody binding at a concentration of 1 mM [1]. The disaccharide Galα1-3Gal was 10-fold less effective than the trisaccharide, with equilibrium dialysis confirming a 7-fold lower affinity [1].

Xenotransplantation Binding Inhibition Porcine Endothelial Cells

Galili Pentasaccharide Application Scenarios: Evidence-Backed Use Cases for Procurement Decisions


Comprehensive Anti-Gal Antibody Detection and Quantification

Procure Galili pentasaccharide for ELISA-based detection of both anti-Gal IgG and IgM in human serum when the experimental goal requires capturing the full antibody repertoire. Given that only 66% of individuals have IgG recognizing all three saccharide lengths (DTP phenotype), the pentasaccharide ensures detection of all anti-Gal specificities, reducing false negatives in diagnostic or screening applications [1]. Couple with BSA conjugation for plate coating to maximize sensitivity.

In Vitro Inhibition of Anti-Gal Mediated Cytotoxicity and Hyperacute Rejection Modeling

Utilize Galili pentasaccharide as a soluble inhibitor in complement-dependent cytotoxicity assays using porcine endothelial cells (e.g., PK15). The trisaccharide core of the pentasaccharide has been shown to achieve a 300-fold improvement over non-specific saccharides in blocking anti-Gal binding to porcine cells [2]. The pentasaccharide provides the full-length epitope necessary for experiments where both IgG and IgM inhibition is required to model hyperacute rejection mechanisms [3].

Affinity Chromatography Resin Development for Anti-Gal Antibody Depletion

Immobilize Galili pentasaccharide on Sepharose or agarose beads to create an immunoabsorption column for the specific depletion of anti-Gal antibodies from human or primate serum. While PAA-conjugates show the highest efficacy, monomeric pentasaccharide-based resins offer a defined, single-epitope approach for studying antibody repertoire heterogeneity and for pre-transplant antibody removal strategies [3]. The pentasaccharide captures a broader antibody subset than di- or trisaccharide resins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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